molecular formula C17H14N4O6 B14456535 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide CAS No. 74693-63-3

3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide

Cat. No.: B14456535
CAS No.: 74693-63-3
M. Wt: 370.3 g/mol
InChI Key: LIMGEZQBFZTQFW-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide typically involves multiple steps. One common method includes the reaction of 3-quinolinecarboxylic acid with ethylamine to form the 1-ethyl derivative. This intermediate is then subjected to a series of reactions, including oxidation and condensation, to introduce the 4-hydroxy and 2-oxo groups. The final step involves the reaction with ((5-nitro-2-furanyl)methylene)hydrazine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carboxyl or hydroxyl groups, while reduction can produce amino derivatives .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group and quinoline structure play crucial roles in its activity, allowing it to bind to target molecules and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 1,2-dihydro-1-ethyl-4-hydroxy-2-oxo-, ((5-nitro-2-furanyl)methylene)hydrazide is unique due to its combination of a quinoline core, hydrazide linkage, and nitrofuran group.

Properties

CAS No.

74693-63-3

Molecular Formula

C17H14N4O6

Molecular Weight

370.3 g/mol

IUPAC Name

1-ethyl-4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C17H14N4O6/c1-2-20-12-6-4-3-5-11(12)15(22)14(17(20)24)16(23)19-18-9-10-7-8-13(27-10)21(25)26/h3-9,22H,2H2,1H3,(H,19,23)/b18-9+

InChI Key

LIMGEZQBFZTQFW-GIJQJNRQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-])O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.